653-47 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

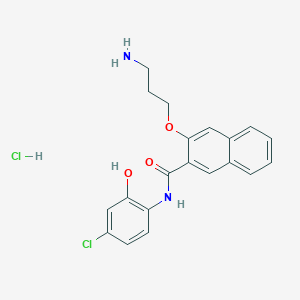

3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)naphthalene-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3.ClH/c21-15-6-7-17(18(24)12-15)23-20(25)16-10-13-4-1-2-5-14(13)11-19(16)26-9-3-8-22;/h1-2,4-7,10-12,24H,3,8-9,22H2,(H,23,25);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESNWSHDEFHION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=C(C=C(C=C3)Cl)O)OCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 653-47 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

653-47 hydrochloride is a novel small molecule that acts as a potentiator of the cAMP-response element binding protein (CREB) inhibitor, 666-15.[1][2][3] While exhibiting very weak direct inhibitory activity on CREB itself, its primary mechanism of action lies in its ability to synergistically enhance the CREB-inhibiting effects of 666-15.[4][5] This synergistic relationship presents a promising therapeutic strategy for targeting CREB-mediated gene transcription, which is implicated in the pathogenesis of various cancers.[5][6] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative pharmacological data, and detailed experimental protocols.

Introduction to CREB and Its Role in Disease

The cAMP-response element binding protein (CREB) is a cellular transcription factor that plays a crucial role in regulating the expression of genes involved in a wide array of physiological processes, including cell proliferation, differentiation, and survival.[5] Dysregulation of CREB-mediated gene transcription has been linked to the development and progression of several diseases, most notably cancer.[5][6] Upon activation by various upstream signaling kinases, phosphorylated CREB binds to the KIX domain of the transcriptional coactivators CBP and p300, initiating the transcription of its target genes.[5] Inhibition of this interaction is a key strategy for the development of novel anti-cancer therapeutics.

Pharmacological Profile of this compound

This compound, in itself, is a very weak inhibitor of CREB.[1][7] Its significant therapeutic potential is realized when used in combination with 666-15, a known potent CREB inhibitor.[4][7] this compound significantly potentiates the inhibitory activity of 666-15 on CREB-mediated gene transcription.[1][2]

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Notes |

| IC50 (CREB Inhibition) | 26.3 μM | Demonstrates weak intrinsic inhibitory activity.[1][4][7] |

| Potentiation Effect | Synergistically inhibits CREB-mediated gene transcription with 666-15 at concentrations of 5-10 μM.[4] | The primary mechanism of action. |

Mechanism of Action: Synergistic Inhibition of the CREB Pathway

The core mechanism of action of this compound is its ability to enhance the inhibitory effect of 666-15 on the CREB signaling pathway. While the precise molecular interaction between this compound, 666-15, and the CREB-CBP/p300 complex is still under investigation, the functional outcome is a significant reduction in CREB-mediated gene transcription.[5]

Below is a diagram illustrating the proposed synergistic mechanism of action.

Caption: Synergistic inhibition of the CREB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

4.1. CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory effect of compounds on CREB-mediated gene transcription.

-

Cell Line: MDA-MB-468 or MDA-MB-231 breast cancer cells.[8]

-

Reagents:

-

CRE-Luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Lipofectamine 2000

-

Forskolin (or other adenylyl cyclase activator)

-

This compound

-

666-15

-

Dual-Luciferase Reporter Assay System

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect cells with the CRE-Luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound, 666-15, or a combination of both.

-

Incubate for 1 hour, then stimulate with forskolin to activate the CREB pathway.

-

After a further 6 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percent inhibition of CREB-mediated transcription relative to the forskolin-stimulated control.

-

4.2. Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of the compounds on the proliferation of cancer cells.

-

Cell Line: MDA-MB-468 or MDA-MB-231 breast cancer cells.[8]

-

Reagents:

-

This compound

-

666-15

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound, 666-15, or a combination of both.

-

Incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent cell viability relative to the untreated control.

-

Below is a workflow diagram for the CREB-mediated gene transcription assay.

Caption: Experimental workflow for the luciferase reporter assay.

Conclusion

This compound represents an intriguing molecule that functions as a potentiator of the CREB inhibitor 666-15. Its synergistic activity offers a novel approach to targeting the CREB signaling pathway, which is a validated target in oncology. Further research is warranted to fully elucidate the molecular underpinnings of this synergistic interaction and to explore its therapeutic potential in preclinical and clinical settings. The experimental protocols provided herein offer a robust framework for the continued investigation of this compound and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. potentiate | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 653-47 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

653-47 hydrochloride is a novel small molecule that has garnered interest in the field of cancer research for its unique activity related to the cAMP-Response Element Binding Protein (CREB) signaling pathway. It functions as a potentiator of the CREB inhibitor 666-15 and also exhibits weak CREB inhibitory activity on its own. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, mechanism of action, and experimental data. The information is presented to support further research and drug development efforts targeting the CREB pathway.

Chemical and Physical Properties

This compound is the hydrochloride salt of the active compound 653-47. Its discovery was an unexpected outcome during the development of a prodrug for the CREB inhibitor 666-15.[1]

| Property | Value |

| IUPAC Name | N-(4-chloro-2-hydroxyphenyl)-4-(3-(dimethylamino)propoxy)-1-naphthamide hydrochloride |

| CAS Number | 1224567-46-7 |

| Chemical Formula | C₂₀H₂₀Cl₂N₂O₃ |

| Molecular Weight | 407.29 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Activity

This compound's primary biological activity is linked to the inhibition of the CREB signaling pathway, a critical regulator of gene transcription involved in cell proliferation, survival, and differentiation. Dysregulation of the CREB pathway is implicated in various cancers.

The molecule exhibits a dual function:

-

Potentiator of 666-15: this compound significantly enhances the inhibitory activity of another small molecule, 666-15, on CREB-mediated gene transcription.[2][3] This synergistic interaction is a key area of interest for its potential therapeutic applications.

-

Weak CREB Inhibitor: On its own, this compound is a weak inhibitor of CREB.[2][3]

The precise molecular mechanism by which 653-47 potentiates the activity of 666-15 has not yet been fully elucidated.

Quantitative Biological Data

| Parameter | Value | Conditions |

| IC₅₀ (CREB Inhibition) | 26.3 µM | Cell-based CREB-mediated transcription reporter assay |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for the characterization of this compound.

CREB-Mediated Gene Transcription Reporter Assay

This assay is used to quantify the inhibitory effect of compounds on the transcriptional activity of CREB.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a CRE-luciferase reporter plasmid and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, the cells are treated with varying concentrations of this compound, 666-15, or a combination of both.

-

Stimulation: Following a 1-hour incubation with the compounds, CREB-mediated transcription is stimulated by adding forskolin (an activator of adenylyl cyclase) to the media.

-

Lysis and Luciferase Assay: After an additional 6 hours of incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC₅₀ values are calculated from the dose-response curves.

Cell Growth Inhibition (MTT) Assay

This assay assesses the effect of the compounds on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-468 breast cancer cells) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound, 666-15, or their combination.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI₅₀ (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Synergistic Activity with 666-15

A key finding is the synergistic inhibition of CREB-mediated gene transcription and cancer cell growth when 653-47 is combined with 666-15. While 653-47 alone is a weak inhibitor, in combination with 666-15, it leads to a significantly greater inhibitory effect than the sum of the individual compounds.

Experimental Workflow for Synergism Study

Caption: Workflow for assessing the synergistic effects of 653-47 and 666-15.

CREB Signaling Pathway and Points of Inhibition

The CREB signaling pathway is a central cascade in cellular responses to external stimuli. The inhibitor 666-15, potentiated by 653-47, acts to block CREB-mediated gene transcription.

Caption: The CREB signaling pathway and the inhibitory point of 666-15 potentiated by 653-47.

Synthesis

653-47 was discovered as a byproduct of the attempted synthesis of an ester prodrug of 666-15.[1] A detailed, optimized synthesis protocol for this compound has not been published in the peer-reviewed literature.

Pharmacokinetics and Toxicology

There is currently no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) or toxicology of this compound.

Future Directions

This compound represents an interesting chemical tool for studying the CREB signaling pathway and a potential starting point for the development of novel anticancer therapeutics. Key areas for future research include:

-

Elucidation of the precise molecular mechanism of potentiation of 666-15.

-

Development of a dedicated and optimized synthesis route.

-

Comprehensive evaluation of its pharmacokinetic and toxicological properties.

-

In vivo studies to assess the efficacy of the synergistic combination with 666-15 in various cancer models.

Conclusion

This compound is a noteworthy compound due to its synergistic interaction with the CREB inhibitor 666-15. The available data highlights its potential as a tool for cancer research and a lead for therapeutic development. Further investigation is required to fully characterize its properties and therapeutic potential.

References

The Discovery of 653-47: A Technical Whitepaper on its Role as a Synergistic Potentiator of the CREB Inhibitor 666-15

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the small molecule 653-47, a novel potentiator of the potent cAMP-Response Element Binding Protein (CREB) inhibitor, 666-15. While exhibiting minimal direct inhibitory activity on its own, 653-47 significantly enhances the anti-proliferative and transcription-inhibiting effects of 666-15, particularly in the context of breast cancer. This guide details the serendipitous discovery of 653-47, presents key quantitative data from seminal studies, outlines the experimental protocols for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Introduction

The transcription factor CREB is a critical regulator of gene expression involved in cellular proliferation, survival, and differentiation. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. The small molecule 666-15 has been identified as a potent inhibitor of CREB-mediated gene transcription, demonstrating efficacy in preclinical cancer models.[1][2] In an effort to improve the pharmaceutical properties of 666-15, a prodrug development program was initiated. This research unexpectedly led to the discovery of compound 653-47, a molecule that, while largely inactive on its own, acts as a powerful potentiator of 666-15's inhibitory activity.[1] This finding has opened new avenues for targeting the CREB signaling pathway and highlights the potential of synergistic combination therapies in cancer treatment.

The Discovery of 653-47

The discovery of 653-47 was a result of investigating the activation mechanism of an ester prodrug of 666-15. It was unexpectedly found that the prodrug's conversion to 666-15 also generated 653-47 as a byproduct.[1] Subsequent investigation revealed that the combination of 666-15 and 653-47 exhibited a greater inhibitory effect on CREB-mediated gene transcription and cancer cell growth than 666-15 alone.[1]

Quantitative Data

The potentiation of 666-15 by 653-47 has been quantified through various in vitro assays. While 653-47 alone is a very weak inhibitor of CREB, its synergistic activity with 666-15 is significant.[3]

Table 1: In Vitro Activity of 653-47

| Assay | Cell Line | Parameter | Value | Reference |

| CREB Inhibition | HEK293T | IC50 | 26.3 µM | [3] |

Table 2: Synergistic Inhibition of Breast Cancer Cell Growth

| Cell Line | Treatment | GI50 (nM) | Combination Index (CI) | Reference |

| MDA-MB-231 | 666-15 alone | 73 | - | [4] |

| 666-15 + 0.5 µM 653-47 | < 73 | < 1.0 | [1] | |

| 666-15 + 1.0 µM 653-47 | < 73 | < 1.0 | [1] | |

| MDA-MB-468 | 666-15 alone | 46 | - | [4] |

| 666-15 + 0.5 µM 653-47 | < 46 | < 1.0 | [1] | |

| 666-15 + 1.0 µM 653-47 | < 46 | < 1.0 | [1] |

The Chou-Talalay method was used to determine the Combination Index (CI). A CI value of less than 1.0 indicates a synergistic effect.[1]

Signaling Pathway

The primary signaling pathway targeted by the 666-15 and 653-47 combination is the CREB-mediated gene transcription pathway. In many cancers, this pathway is aberrantly activated, leading to the transcription of genes that promote cell proliferation and survival. 666-15 inhibits this process, and 653-47 enhances this inhibition. The precise molecular mechanism of how 653-47 potentiates 666-15 is not yet fully elucidated.

References

The Synergistic Role of 653-47 Hydrochloride in the Inhibition of CREB-Mediated Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule 653-47 hydrochloride and its significant role in the modulation of gene transcription. While exhibiting weak intrinsic inhibitory activity on its own, this compound has been identified as a potent potentiator of 666-15, a known inhibitor of the cAMP-response element binding protein (CREB). This synergy presents a novel avenue for targeting CREB-mediated gene transcription, which is implicated in various pathologies, including cancer. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for studying its effects, and visualizes the relevant biological pathways and workflows.

Introduction to this compound

This compound is a small molecule that has emerged from studies aimed at improving the properties of the CREB inhibitor 666-15.[1][2][3] Unexpectedly discovered during the investigation of a prodrug of 666-15, this compound was found to significantly enhance the inhibitory activity of 666-15 on CREB-mediated gene transcription.[1][3][4][5] On its own, this compound is a very weak inhibitor of CREB, with an IC50 of 26.3 μM.[6] However, in the presence of 666-15, it facilitates a synergistic inhibition of CREB's transcriptional activity.[3][6]

The CREB Signaling Pathway and Gene Transcription

The cAMP-response element binding protein (CREB) is a cellular transcription factor that plays a crucial role in regulating the expression of genes involved in a wide array of cellular processes, including proliferation, survival, and differentiation.[7][8] The activation of CREB is a key event in signal transduction cascades initiated by various extracellular stimuli.[4][]

Upon stimulation by signaling molecules that increase intracellular cAMP levels, Protein Kinase A (PKA) is activated. PKA then phosphorylates CREB at a specific serine residue (Ser133).[4] This phosphorylation event is critical for the recruitment of the transcriptional co-activator, CREB-binding protein (CBP), and its paralogue p300. The formation of this complex on the cAMP response element (CRE) in the promoter region of target genes initiates their transcription.[4][7]

Synergistic Inhibition of CREB-Mediated Gene Transcription

The combination of this compound and 666-15 leads to a more potent inhibition of CREB-mediated gene transcription than either compound alone. While this compound on its own does not significantly inhibit CREB activity at lower concentrations, it enhances the inhibitory effect of 666-15.[3] This synergistic action has been observed in both CREB-dependent reporter gene assays and in the expression of endogenous CREB target genes.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its synergistic activity with 666-15.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | HEK293T | CREB-mediated gene transcription | 26.3 μM | [6] |

Table 2: Synergistic Inhibition of CREB-Mediated Gene Transcription

| Compound(s) | Concentration | Cell Line | Assay | Observed Effect | Reference |

| 653-47 | 5-10 μM | HEK293T | CREB Reporter Assay | Synergistically inhibits CREB-mediated gene transcription with 666-15 | [6] |

| 666-15 + 653-47 | 50 nM + 5 μM | HEK293T | Endogenous Gene Expression (NR4A2) | Significant inhibition of transcription | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

CREB-Mediated Gene Transcription Reporter Assay

This assay is used to quantify the effect of compounds on CREB-driven gene expression.

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.

-

Reporter Construct: A plasmid containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase) under the control of a promoter with multiple cAMP Response Elements (CREs).

-

Protocol:

-

Seed HEK293T cells in a 96-well plate and allow them to attach overnight.

-

Transfect the cells with the CRE-luciferase reporter plasmid.

-

After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing the desired concentrations of this compound, 666-15, or a combination of both.

-

Incubate the cells with the compounds for a specified pretreatment time (e.g., 30 minutes).

-

Stimulate CREB activation by adding a known inducer, such as Forskolin (an adenylyl cyclase activator), to the wells.

-

Incubate for an additional period (e.g., 5-6 hours) to allow for reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency.

-

Cell Proliferation Assay

This assay assesses the impact of the compounds on the growth of cancer cell lines.

-

Cell Lines: Human breast cancer cell lines, such as MDA-MB-231 and MDA-MB-468.

-

Assay Principle: Utilizes a colorimetric or fluorometric method (e.g., MTT or Alamar Blue) to measure the metabolic activity of viable cells, which correlates with cell number.

-

Protocol:

-

Seed MDA-MB-231 or MDA-MB-468 cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of this compound, 666-15, or a combination of both.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT solution) to each well and incubate for a few hours to allow for the conversion of the substrate by metabolically active cells.

-

If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

-

Conclusion

The discovery of this compound as a potentiator of the CREB inhibitor 666-15 opens up new possibilities for the development of more effective anticancer therapeutics targeting the CREB signaling pathway. The synergistic interaction between these two compounds allows for a more potent inhibition of CREB-mediated gene transcription, potentially leading to improved efficacy and a better therapeutic window. Further research into the precise molecular mechanism of this synergy is warranted and could pave the way for the design of novel, highly effective CREB-targeted therapies.

References

- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 2. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Role of the CREB Signaling Pathway in Tumor Development and Therapeutic Potential [sciltp.com]

- 8. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Properties and Biological Activity of CAS 1224567-46-7 (653-47 hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies associated with the compound identified by CAS number 1224567-46-7, also known as 653-47 hydrochloride. This molecule has been identified as a significant potentiator of the cAMP-response element binding protein (CREB) inhibitor, 666-15, presenting a novel avenue for therapeutic strategies targeting CREB-mediated gene transcription.

Core Chemical Properties

While comprehensive experimental data for all physical properties of this compound are not publicly available, the following table summarizes the known chemical and physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 1224567-46-7 | [1] |

| Synonyms | This compound | [1] |

| Molecular Formula | C₂₀H₂₀Cl₂N₂O₃ | [1] |

| Molecular Weight | 407.29 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | 99.42% | [1] |

| Solubility | DMSO: 250 mg/mL (613.81 mM) | [3] |

| A clear solution of ≥ 2.08 mg/mL (5.11 mM) can be prepared in a solution of 10% DMSO and 90% (20% SBE-β-CD in saline). | [4] | |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |

Biological Activity and Mechanism of Action

This compound has been identified as a potentiator of the CREB inhibitor 666-15. While it exhibits very weak inhibitory activity against CREB on its own, with an IC50 of 26.3 μM, its primary significance lies in its ability to synergistically enhance the CREB-inhibiting effects of 666-15.[1][5] This synergistic interaction suggests a complex mechanism of action that could be exploited for therapeutic benefit in diseases where CREB is a validated target, such as in certain cancers.

The cAMP-response element binding protein (CREB) is a cellular transcription factor that plays a crucial role in regulating the transcription of genes involved in a wide array of cellular processes. The CREB signaling pathway is a key cascade in cellular signaling.

References

Unveiling the Potentiating Power of 653-47 Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 653-47 hydrochloride, a small molecule that has demonstrated a significant role as a potentiator of the inhibitory activity of the CREB (cAMP-response element-binding protein) inhibitor, 666-15. While exhibiting weak intrinsic inhibitory activity on its own, this compound synergistically enhances the efficacy of 666-15 in modulating CREB-mediated gene transcription. This document details the available quantitative data, outlines relevant experimental protocols, and visualizes the pertinent biological pathways to facilitate a deeper understanding of this compound's function for research and drug development purposes.

Core Biological Activity: Potentiation of CREB Inhibition

The primary biological function of this compound is its ability to significantly enhance the inhibitory effect of 666-15 on the cAMP-response element binding protein (CREB).[1][2] CREB is a critical transcription factor involved in various cellular processes, including proliferation, survival, and differentiation. Its dysregulation has been implicated in several pathologies, particularly cancer.

While this compound itself is a very weak inhibitor of CREB, its true potential lies in its synergistic relationship with 666-15, a known potent and selective CREB inhibitor.[1][3] This potentiation of activity suggests a cooperative mechanism in the disruption of CREB-mediated gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its interaction with 666-15.

Table 1: Intrinsic Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CREB Inhibition) | 26.3 μM | Not Specified | [1] |

Table 2: Synergistic Activity with 666-15

| Compound/Combination | Concentration | Effect | Cell Line | Reference |

| This compound | 5-10 μM | Synergistically inhibits CREB-mediated gene transcription with 666-15 | Not Specified | [1] |

| 666-15 | 81 nM (IC50) | Potent and selective CREB inhibition | Not Specified | [3] |

Mechanism of Action: A Synergistic Approach to CREB Inhibition

The precise mechanism by which this compound potentiates the activity of 666-15 has not been fully elucidated in the available literature. However, the data strongly suggests a synergistic interaction that leads to a greater-than-additive inhibition of CREB-mediated gene transcription.

The CREB signaling pathway is a well-characterized cascade. Extracellular signals lead to the activation of various kinases that phosphorylate CREB at Serine 133. This phosphorylation event is crucial for the recruitment of the co-activator CREB-binding protein (CBP), which in turn initiates the transcription of target genes. It is hypothesized that 666-15 interferes with this process, and this compound enhances this interference.

Experimental Protocols

The following are generalized protocols for assays relevant to the study of this compound, based on standard molecular and cellular biology techniques.

CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)

This protocol describes a common method to quantify the activity of the CREB signaling pathway.

Methodology:

-

Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Seed cells in 96-well plates and transfect with a CRE-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, 666-15, or a combination of both.

-

Stimulation: Following a pre-incubation period, stimulate the cells with an appropriate agent, such as forskolin, to induce the cAMP/PKA pathway and activate CREB.

-

Lysis and Luminescence Reading: After the stimulation period, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability, particularly in cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231 breast cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with a range of concentrations of this compound, 666-15, or their combination for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Drug Development and Future Directions

The available information on this compound is primarily from a preclinical discovery context. There is no publicly available data on its pharmacokinetic properties, in vivo efficacy, or toxicity profile. The hydrochloride salt form is noted to possess enhanced water solubility and stability, which are favorable characteristics for a drug candidate.[4]

The synergistic activity of this compound with a potent CREB inhibitor like 666-15 presents an intriguing therapeutic strategy. Combination therapies are a cornerstone of modern oncology, often leading to improved efficacy and reduced drug resistance. Further investigation into the mechanism of this potentiation is warranted and could unveil novel regulatory sites within the CREB pathway that can be targeted for drug development.

Future research should focus on:

-

Elucidating the precise molecular target of this compound and the mechanism of its synergistic interaction with 666-15.

-

Conducting in vivo studies to evaluate the efficacy and safety of the combination therapy in relevant animal models of cancer.

-

Performing pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Conclusion

This compound is a valuable research tool and a potential component of a combination therapy targeting the CREB signaling pathway. Its ability to potentiate the activity of a known CREB inhibitor opens up new avenues for therapeutic intervention in diseases driven by CREB dysregulation. This technical guide provides a foundational understanding of its biological activity, empowering researchers and drug development professionals to explore its full therapeutic potential.

References

The Synergistic Role of 653-47 Hydrochloride in Potentiating CREB Inhibition in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound 653-47 hydrochloride and its synergistic role in the inhibition of cAMP-Response Element Binding Protein (CREB) in cancer cell lines. This document outlines the quantitative effects, detailed experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for researchers in oncology and drug discovery.

Core Concept: Synergistic Inhibition of a Key Oncogenic Transcription Factor

The transcription factor CREB is a pivotal regulator of gene expression involved in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. The compound 666-15 has been identified as a potent inhibitor of CREB-mediated gene transcription.[1] This guide focuses on this compound, a molecule that, while exhibiting weak intrinsic anti-CREB activity, significantly potentiates the inhibitory effects of 666-15.[1][2] This synergistic relationship presents a promising strategy to enhance the efficacy of CREB-targeted cancer therapies.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound and its synergistic effects with 666-15 in various cancer cell lines.

Table 1: Intrinsic and Synergistic Activity of this compound

| Compound | Target/Assay | Cell Line | IC50 / Concentration | Effect | Reference |

| This compound | CREB | Not specified | 26.3 μM | Weak inhibitor | [3] |

| 653-47 | CREB-mediated gene transcription | HEK293T | 5 μM | Potentiates 666-15 activity | [1] |

| 653-47 | NR4A2 transcription | Not specified | 5 μM | Inactive alone, but significantly inhibits with 50 nM 666-15 | [1] |

Table 2: Growth Inhibitory Activity of the CREB Inhibitor 666-15 (Potentiated by this compound)

| Cell Line | Cancer Type | GI50 of 666-15 (μM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified in combination | [4] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified in combination | [4] |

Note: While the potentiation of growth inhibition in breast cancer cells by 653-47 is documented, specific GI50 values for the combination are not detailed in the provided search results. The synergy was observed when 653-47 was used to enhance the activity of 666-15.[1]

Signaling Pathway

The canonical CREB signaling pathway is initiated by various upstream kinases that phosphorylate CREB at Serine 133. This phosphorylation event facilitates the recruitment of the coactivator CREB-Binding Protein (CBP), leading to the transcription of target genes that promote cell survival and proliferation. The inhibitor 666-15 directly targets and inhibits this process. This compound acts as a potentiator, enhancing the inhibitory effect of 666-15 on CREB-mediated gene transcription.

References

- 1. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for 653-47 Hydrochloride

Introduction

653-47 hydrochloride is a small molecule that functions as a potentiator, significantly enhancing the inhibitory activity of compound 666-15 on the cAMP-response element binding protein (CREB).[1][2][3][4] While this compound itself is a very weak CREB inhibitor, its primary utility in research is its ability to work synergistically with 666-15 to inhibit CREB-mediated gene transcription.[1][2][5] This synergistic relationship was discovered unexpectedly during the development of a prodrug for 666-15.[5][6] These application notes provide an overview of its biological activity, relevant signaling pathways, and detailed protocols for its use in experimental settings.

Biological Activity

The principal mechanism of action for this compound is the potentiation of 666-15, a known inhibitor of the transcription factor CREB.[1][5] CREB is implicated in the pathogenesis of multiple cancers, making it a promising therapeutic target.[5] Although 653-47 alone does not substantially inhibit CREB, when used in combination with 666-15, it leads to a significant and synergistic inhibition of CREB-mediated gene transcription and the growth of certain breast cancer cell lines.[2][5] The extent of this synergistic effect may be cell-type dependent.[6]

Quantitative Data Summary

The following table summarizes the key pharmacological data for this compound.

| Parameter | Value | Notes | Source |

| IC₅₀ (CREB Inhibition) | 26.3 μM | Represents the concentration for 50% inhibition when used alone. This is considered weak inhibitory activity. | [1][2][3][7][8] |

| Synergistic Concentration | 5-10 μM | Effective concentration range to potentiate the activity of 666-15 in inhibiting CREB-mediated gene transcription. | [2] |

Signaling Pathway

CREB-Mediated Gene Transcription Pathway

The cAMP-response element binding protein (CREB) is a cellular transcription factor that plays a crucial role in regulating the expression of genes involved in proliferation, differentiation, and survival. Its activity is triggered by phosphorylation from a variety of upstream kinases, such as Protein Kinase A (PKA), Akt, and MAPKs.[5] Upon phosphorylation at Ser133, CREB recruits the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300.[5] This complex then binds to specific DNA sequences known as cAMP response elements (CRE) in the promoter regions of target genes, initiating their transcription. The compound 666-15 inhibits this process, and its activity is significantly enhanced by this compound.

Caption: CREB signaling pathway and point of inhibition.

Experimental Protocols

The following are representative protocols for evaluating the synergistic activity of this compound and 666-15.

Protocol 1: CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the effect of this compound and 666-15 on CREB-dependent gene transcription using a luciferase reporter system.

Materials:

-

Mammalian cells (e.g., HEK293T, MDA-MB-468)

-

CRE-Luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound

-

666-15

-

Forskolin (or other cAMP-inducing agent)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Methodology:

-

Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight at 37°C, 5% CO₂.

-

Transfection: Co-transfect the cells with the CRE-Luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

-

Compound Treatment:

-

Prepare serial dilutions of 666-15.

-

Prepare solutions of this compound at fixed concentrations (e.g., 5 μM and 10 μM).

-

Aspirate the medium from the cells and replace it with fresh medium containing the compounds. Include the following groups:

-

Vehicle control (e.g., DMSO)

-

666-15 alone (multiple concentrations)

-

This compound alone (5 μM and 10 μM)

-

666-15 + 5 μM this compound

-

666-15 + 10 μM this compound

-

-

-

CREB Stimulation: After 1-2 hours of compound pre-treatment, stimulate the cells with a CREB activator (e.g., 10 μM Forskolin) to induce luciferase expression.

-

Lysis and Measurement: After 6-8 hours of stimulation, lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the concentration of 666-15 and compare the dose-response curves in the presence and absence of this compound to determine the synergistic effect.

Protocol 2: Cell Viability and Growth Assay (e.g., MTT or MTS Assay)

This protocol assesses the synergistic effect of this compound and 666-15 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-468, MDA-MB-231)

-

Cell culture medium with 10% FBS

-

96-well clear plates

-

This compound

-

666-15

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add fresh medium containing the compounds as described in Protocol 1 (vehicle, single agents, and combinations).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Viability Measurement:

-

Add MTT or MTS reagent to each well according to the manufacturer's protocol.

-

Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle-treated control. Plot cell viability against compound concentrations to generate dose-response curves and evaluate the synergistic inhibition of cell growth.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the synergistic effects of this compound.

Caption: General workflow for synergy studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. potentiate | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 5. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. glpbio.com [glpbio.com]

Application Notes and Protocols: Co-administration of 653-47 hydrochloride and 666-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the co-administration of 653-47 hydrochloride and 666-15. Compound 666-15 is a potent and selective inhibitor of the cAMP-response element binding protein (CREB), a transcription factor implicated in the pathogenesis of various cancers.[1] Compound this compound, while a very weak CREB inhibitor on its own, acts as a powerful potentiator, significantly enhancing the CREB inhibitory activity of 666-15.[2][3][4] Their co-administration has demonstrated a synergistic effect in inhibiting CREB-mediated gene transcription and the growth of cancer cells, offering a promising avenue for therapeutic development.[1][5]

Mechanism of Action

666-15 functions by selectively inhibiting CREB-mediated gene transcription.[6] CREB is a key nuclear transcription factor that, upon activation through phosphorylation by various kinases (e.g., PKA, Akt, MAPKs), binds to cAMP-response elements (CRE) in the genome. This binding recruits coactivators like CREB-binding protein (CBP) and p300, initiating the transcription of target genes involved in cell proliferation, survival, and differentiation.

The discovery of this compound's synergistic activity was unexpected, arising from research into developing a more water-soluble prodrug of 666-15.[1] While the precise mechanism of potentiation is still under investigation, it has been shown that this compound enhances the ability of 666-15 to suppress CREB-mediated gene transcription, leading to a more profound anti-proliferative effect in cancer cells.[1][2]

Data Presentation

Table 1: Inhibitory Activity of 666-15 and this compound

| Compound | Target | IC50 (inhibition of CREB-mediated gene transcription) | Cell Line | Reference |

| 666-15 | CREB | 81 nM | HEK 293T | [7] |

| This compound | CREB | 26.3 µM | Not Specified | [2][4] |

Table 2: Growth Inhibition (GI50) of 666-15 in Breast Cancer Cell Lines

| Cell Line | GI50 of 666-15 | Reference |

| MDA-MB-231 | 73 nM | |

| MDA-MB-468 | 46 nM |

Signaling Pathway Diagram

Caption: CREB signaling pathway and points of inhibition.

Experimental Workflow Diagram

Caption: General workflow for assessing synergy.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted for determining the effect of 666-15 and this compound co-administration on the viability of cancer cell lines such as MDA-MB-231.

Materials:

-

MDA-MB-231 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well plates

-

666-15 (stock solution in DMSO)

-

This compound (stock solution in sterile water or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment:

-

Prepare serial dilutions of 666-15 and this compound in culture medium.

-

Aspirate the medium from the wells and add 100 µL of medium containing the compounds, alone or in combination, at the desired concentrations. Include vehicle-only wells as a control.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 values using appropriate software (e.g., GraphPad Prism).

CREB-Mediated Gene Transcription (Dual-Luciferase Reporter Assay)

This protocol is designed to quantify the inhibitory effect of the compound combination on CREB transcriptional activity in HEK 293T cells.

Materials:

-

HEK 293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

24-well plates

-

CRE-Luciferase reporter plasmid and a control Renilla luciferase plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

666-15 and this compound

-

Forskolin (to stimulate CREB activity)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK 293T cells in 24-well plates with the CRE-Luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 666-15, this compound, or their combination. Incubate for 1 hour.

-

Stimulation: Add forskolin (final concentration 10 µM) to the wells to stimulate CREB-mediated transcription and incubate for an additional 4-6 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement:

-

Transfer 20 µL of the cell lysate to a luminometer plate.

-

Add 100 µL of Luciferase Assay Reagent II and measure the firefly luciferase activity.

-

Add 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of CREB inhibition relative to the forskolin-stimulated control.

Western Blotting for CREB Phosphorylation

This protocol allows for the qualitative and semi-quantitative analysis of phosphorylated CREB (p-CREB) and total CREB levels in response to treatment.

Materials:

-

Cancer cells (e.g., MDA-MB-468)

-

6-well plates

-

666-15 and this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-CREB (Ser133) and Rabbit anti-CREB

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with compounds as described in the previous protocols.

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (anti-p-CREB or anti-CREB) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of p-CREB and total CREB. Normalize p-CREB levels to total CREB.

References

- 1. A Methodological Workflow to Analyze Synthetic Lethality and Drug Synergism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. assaygenie.com [assaygenie.com]

- 7. azurebiosystems.com [azurebiosystems.com]

Application Notes and Protocols for 653-47 Hydrochloride in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

653-47 hydrochloride is a potentiator of the cAMP-response element binding protein (CREB) inhibitor, 666-15. While this compound itself is a very weak CREB inhibitor, with an IC50 of 26.3 μM, its primary utility in research is its ability to significantly enhance the CREB-inhibitory activity of 666-15.[1] This synergistic relationship provides a valuable tool for investigating the CREB signaling pathway, which is frequently implicated in the pathogenesis of multiple cancers. These application notes provide detailed protocols for utilizing this compound in cancer cell lines to assess its effects on cell viability, apoptosis, and CREB pathway modulation, particularly in combination with 666-15.

Data Presentation

The following tables summarize the known quantitative data for this compound and provide a template for presenting experimental results from combination studies with 666-15.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| HEK-293T | CREB Inhibition | IC50 | 26.3 µM | [1] |

| A549 | Growth Inhibition (72 hrs) | IC50 | 2.73 µM | MedChemExpress |

Table 2: Recommended Concentration for Synergistic Studies

| Compound | Concentration Range | Notes | Reference |

| This compound | 5 - 10 µM | Used in combination with 666-15 to synergistically inhibit CREB-mediated gene transcription. | [1] |

Table 3: Template for Dose-Response Data of this compound in Combination with 666-15

| Cell Line | 653-47 HCl (µM) | 666-15 (µM) | % Cell Viability | % Apoptosis | p-CREB/CREB Ratio |

| e.g., MDA-MB-231 | 0 | Vehicle | 100 | Baseline | 1.0 |

| 10 | Vehicle | ||||

| 0 | X | ||||

| 10 | X | ||||

| 0 | Y | ||||

| 10 | Y | ||||

| 0 | Z | ||||

| 10 | Z | ||||

| e.g., MDA-MB-468 | 0 | Vehicle | 100 | Baseline | 1.0 |

| 10 | Vehicle | ||||

| 0 | X | ||||

| 10 | X | ||||

| 0 | Y | ||||

| 10 | Y | ||||

| 0 | Z | ||||

| 10 | Z |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the synergistic effects of this compound and 666-15.

Caption: Inhibition of the CREB signaling pathway by 666-15, potentiated by this compound.

Caption: General workflow for evaluating this compound's effects in cell lines.

Experimental Protocols

1. Cell Culture

-

Cell Lines: MDA-MB-231 (ATCC® HTB-26™) and MDA-MB-468 (ATCC® HTB-132™) are recommended triple-negative breast cancer cell lines.

-

Culture Medium: For MDA-MB-231, use Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS). For MDA-MB-468, use Leibovitz's L-15 Medium supplemented with 10% FBS.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation of this compound and 666-15 Stock Solutions

-

Solubilization: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a separate 10 mM stock solution of 666-15 in DMSO.

-

Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

3. Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of 666-15 with and without a fixed concentration of this compound (e.g., 10 µM) in culture medium. Replace the medium in each well with 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

4. Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol is based on standard Annexin V/PI staining procedures.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or 666-15 for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Staining:

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the cells immediately by flow cytometry. Live cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic/necrotic cells will be Annexin V+ and PI+.

5. Western Blot Analysis for CREB Phosphorylation

This protocol outlines a general procedure for detecting phosphorylated CREB.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an ECL detection reagent and an imaging system. Quantify band intensities and normalize the phospho-CREB signal to the total CREB signal.

References

Application Notes and Protocols for 653-47 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

653-47 hydrochloride is a small molecule that acts as a potentiator of the cAMP-response element binding protein (CREB) inhibitory activity of the compound 666-15.[1][][3][4] On its own, this compound is a very weak inhibitor of CREB, with an IC50 of 26.3 μM.[1][][3] Its primary utility in research is to synergistically enhance the effects of 666-15 in studies of CREB-mediated gene transcription.[1][3] CREB is a cellular transcription factor that plays a crucial role in the pathogenesis of various cancers, making it a target for therapeutic development.[5]

These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays.

Data Presentation

| Property | Value | Source |

| CAS Number | 1224567-46-7 | [1] |

| Molecular Formula | C₂₀H₂₀Cl₂N₂O₃ | [6][7] |

| Molecular Weight | 407.29 g/mol | [6][7] |

| Solubility | DMSO: ≥ 250 mg/mL (613.81 mM) | [6][8] |

| 10% DMSO + 90% (20% SBE-β-CD in saline): ≥ 2.08 mg/mL (5.11 mM) | [1][3] | |

| IC₅₀ (CREB inhibition) | 26.3 μM | [1][][3] |

| Storage (Powder) | -20°C for 3 years | [8][9] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1][9] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound in a chemical fume hood.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.07 mg of the compound.

-

Dissolution: Add the appropriate volume of DMSO to the powder. For a 10 mM stock solution, add DMSO to a final concentration of 4.07 mg/mL.

-

Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[8][9]

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][9]

CREB-Mediated Transcription Reporter Assay

This protocol is designed to assess the potentiation of a CREB inhibitor (e.g., 666-15) by this compound in a cell-based reporter assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS

-

CRE-luciferase reporter plasmid

-

Transfection reagent

-

This compound stock solution

-

666-15 stock solution

-

Forskolin

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of 666-15 in the presence or absence of a fixed concentration of this compound (e.g., 5-10 µM).[3] Include a vehicle control (DMSO).

-

Stimulation: After a 30-minute pre-incubation with the compounds, stimulate the cells with forskolin (10 µM) to activate the CREB pathway.[4]

-

Incubation: Incubate the cells for 6 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the forskolin-stimulated control.

Cell Proliferation (MTT) Assay

This protocol assesses the effect of this compound, alone or in combination with 666-15, on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231, MDA-MB-468)

-

Growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

666-15 stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density for a 72-hour proliferation assay.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound, 666-15, or a combination of both. Include a vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C.

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: Simplified CREB signaling pathway.

References

- 1. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CREB Signaling Pathway | BioRender Science Templates [biorender.com]

- 9. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 653-47 Hydrochloride Solubility in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility of 653-47 hydrochloride in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accurate preparation of stock solutions for various in vitro and in vivo research applications.

Compound Information

This compound is a potentiator of the cAMP-response element binding protein (CREB) inhibitory activity of the compound 666-15.[1][2][3][4] While it is a very weak CREB inhibitor on its own, with an IC50 of 26.3 μM, its primary utility in research is its ability to synergistically enhance the effects of 666-15 in inhibiting CREB-mediated gene transcription.[2][3][4][5] This synergistic activity makes the combination of 653-47 and 666-15 a valuable tool for studying CREB-regulated pathways, which are implicated in the pathogenesis of multiple cancers.[5]

Solubility Data

This compound exhibits high solubility in DMSO. The following table summarizes the quantitative solubility data from various suppliers.

| Parameter | Value | Notes |

| Solubility in DMSO | 250 mg/mL | Requires sonication for complete dissolution.[2][6][7][8] |

| Molar Concentration | 613.81 mM | Based on a molecular weight of 407.29 g/mol .[2][6][7][9] |

| Solvent Condition | Use newly opened, anhydrous DMSO | The hygroscopic nature of DMSO can significantly impact the solubility of the product.[2] |

| Storage of Solution | -80°C for up to 6 months, -20°C for up to 1 month | For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO

This protocol details the steps for preparing a 250 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, research-grade DMSO (newly opened vial recommended)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder to achieve a final concentration of 250 mg/mL.

-

Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

-

Sonication: Place the tube in an ultrasonic water bath. Sonicate the solution until all solid particles are completely dissolved. This may take several minutes. Visually inspect the solution against a light source to ensure no particulate matter remains.

-

Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]

Diagrams

Caption: Workflow for preparing stock and working solutions of this compound.

Caption: Synergistic inhibition of CREB-mediated transcription by 653-47 HCl and 666-15.

References

- 1. This compound|CAS 1224567-46-7|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. This compound - CAS:1224567-46-7 - KKL Med Inc. [kklmed.com]

- 8. admin.biosschina.com [admin.biosschina.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for 653-47 Hydrochloride in CREB Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in a multitude of cellular processes, including proliferation, survival, and differentiation. Its dysregulation is linked to various pathologies, notably cancer. Consequently, the CREB signaling pathway has emerged as a significant target for therapeutic intervention. 653-47 hydrochloride is a valuable research tool for investigating the intricacies of the CREB pathway. While it is a very weak CREB inhibitor on its own, its primary utility lies in its ability to significantly potentiate the inhibitory activity of the potent CREB inhibitor, 666-15.[1][2] This synergistic relationship provides a unique approach to modulating CREB-mediated gene transcription, allowing for a more nuanced analysis of the pathway's function. These application notes provide detailed protocols for utilizing this compound in conjunction with 666-15 for robust CREB pathway analysis.

Mechanism of Action

This compound acts as a potentiator, enhancing the inhibitory effect of 666-15 on CREB-mediated gene transcription.[1][2] The discovery of 653-47 was serendipitous, arising from studies of a prodrug designed to improve the solubility of 666-15.[3][4] While the precise molecular mechanism of this synergistic interaction is still under investigation, it has been demonstrated that the combination of 653-47 and 666-15 leads to a more profound inhibition of CREB activity than 666-15 alone.[3][4] This potentiation allows researchers to use lower concentrations of 666-15, potentially reducing off-target effects and providing a more specific tool for studying CREB function. It is important to note that this compound on its own has very weak inhibitory activity against CREB.[1][2]

Data Presentation

The following table summarizes the quantitative data for this compound and its synergistic partner 666-15.

| Compound | Target | IC50 | Recommended Working Concentration (Synergistic Inhibition) | Reference |

| This compound | CREB | 26.3 μM | 5-10 μM (in combination with 666-15) | [1][2] |

| 666-15 | CREB | 81 nM | 50 nM (in combination with this compound) | [3][4] |

Signaling Pathway Diagram

The diagram below illustrates the canonical CREB signaling pathway and the proposed point of inhibition by the 666-15 and this compound combination.

Caption: The CREB signaling pathway and point of inhibition.